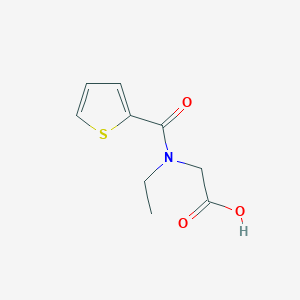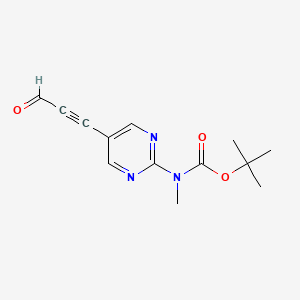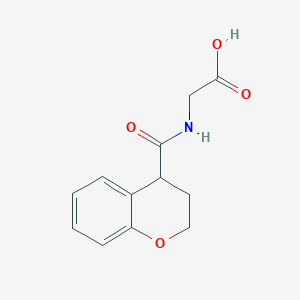
(Chromane-4-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chromane-4-carbonyl)glycine is a compound that combines the structural features of chromane and glycine. Chromane, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. Glycine is the simplest amino acid with a single hydrogen atom as its side chain. The combination of these two structures results in a compound with potential biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chromane-4-carbonyl)glycine typically involves the condensation of chromane-4-carboxylic acid with glycine. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxyl group of chromane-4-carboxylic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(Chromane-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The chromane moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the chromane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated chromane derivatives.
科学的研究の応用
(Chromane-4-carbonyl)glycine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (Chromane-4-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The chromane moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the glycine moiety can interact with neurotransmitter receptors, influencing neuronal signaling pathways .
類似化合物との比較
Similar Compounds
Chromone derivatives: Compounds with a similar chromane structure but with a double bond between C-2 and C-3.
Flavanones: Compounds with a similar chromane structure but with a hydroxyl group at C-3.
Isoflavones: Compounds with a similar chromane structure but with a different substitution pattern on the benzene ring.
Uniqueness
(Chromane-4-carbonyl)glycine is unique due to the presence of both the chromane and glycine moieties, which confer distinct chemical and biological properties. The combination of these two structures allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-chromene-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)7-13-12(16)9-5-6-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
InChIキー |
RUFLOFAOERHHQL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2C1C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


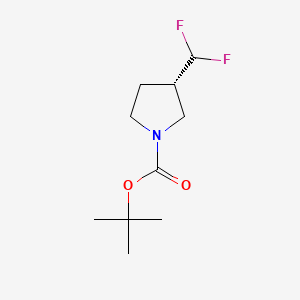
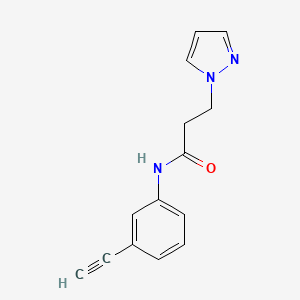
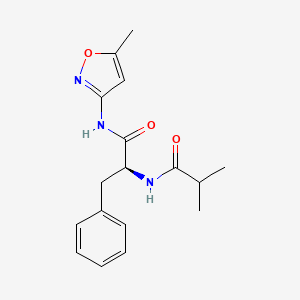
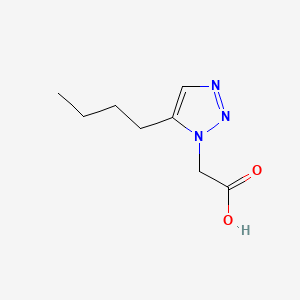


![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
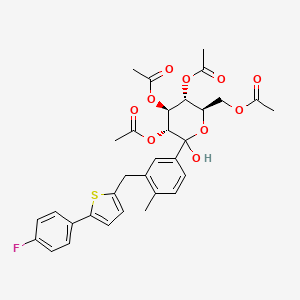
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)

![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)

